3-(Cyclopropoxymethyl)-4-methoxyaniline
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Overview
Description
3-(Cyclopropoxymethyl)-4-methoxyaniline is an organic compound characterized by a cyclopropyl group attached to a methylene bridge, which is further connected to a methoxy-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropoxymethyl)-4-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-methoxyaniline with a cyclopropylmethyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropoxymethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Cyclopropoxymethyl)-4-methoxyaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopropoxymethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropoxymethyl)-4-methoxyphenol: Similar structure but with a hydroxyl group instead of an amine.
3-(Cyclopropoxymethyl)-4-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amine.
3-(Cyclopropoxymethyl)-4-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amine.
Uniqueness
3-(Cyclopropoxymethyl)-4-methoxyaniline is unique due to the presence of both a cyclopropyl group and a methoxy-substituted aniline. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(cyclopropyloxymethyl)-4-methoxyaniline |
InChI |
InChI=1S/C11H15NO2/c1-13-11-5-2-9(12)6-8(11)7-14-10-3-4-10/h2,5-6,10H,3-4,7,12H2,1H3 |
InChI Key |
DBUAOCPSRKJYQJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)COC2CC2 |
Origin of Product |
United States |
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